molecular formula C17H17FN4O3S2 B2603089 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351635-08-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B2603089
CAS No.: 1351635-08-9
M. Wt: 408.47
InChI Key: QSUOJZWSGRDHIV-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 4-fluorobenzo[d]thiazol-2-yl core, a methylamino linker, and a sulfamoylbenzyl acetamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to purines and their ability to modulate diverse biological targets, including kinases, enzymes, and receptors . The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and lipophilicity, while the sulfamoyl group on the benzyl acetamide moiety may confer hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c1-22(17-21-16-13(18)3-2-4-14(16)26-17)10-15(23)20-9-11-5-7-12(8-6-11)27(19,24)25/h2-8H,9-10H2,1H3,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUOJZWSGRDHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom and the sulfamoylbenzyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Acetamide Backbones

The following table summarizes key structural analogues and their differentiating features:

Compound Name/ID Core Structure Modifications Key Functional Groups Biological Activity/Application Reference
Target Compound 4-Fluorobenzo[d]thiazol-2-yl, methylamino linker, 4-sulfamoylbenzyl acetamide –F, –SO₂NH₂ Potential kinase/enzyme inhibition (inferred)
GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) 4-Fluorobenzo[d]thiazol-2-yl, thiazolidinedione warhead –F, –C=O, –S– Histone deacetylase (HDAC) inhibition
GB33 (2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) 6-Fluorobenzo[d]thiazol-2-yl, 4-chlorobenzylidene-thiazolidinedione –Cl, –F, –C=O HDAC inhibition
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Pyridinyl-thiazole core, 4-fluorophenyl acetamide –F, pyridinyl Anti-mycobacterial activity
Compound 5 (N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide) Coumarin-linked thiazole, phenylamino acetamide –O–, –NH– α-Glucosidase inhibition
Key Differences in Physicochemical Properties
  • Lipophilicity : The target compound’s sulfamoyl group (–SO₂NH₂) increases polarity compared to halogenated analogues like GB33 (–Cl) or GSK1570606A (–F), which exhibit higher logP values .
  • Synthetic Yield : The target compound’s synthesis likely follows routes similar to GB30 (68% yield) or GB33 (65% yield), though yields depend on substituent reactivity .

Characterization Data :

  • Expected LCMS (m/z): ~450–470 (calculated for C₁₈H₁₆FN₃O₃S₂).
  • HPLC Purity : Comparable to GB30 (95.28%) or GB33 (95.97%) if purified via recrystallization .

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a sulfamoyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C17_{17}H17_{17}FN4_{4}O3_{3}S2_{2}
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 1351635-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated benzo[d]thiazole structure enhances its lipophilicity, potentially increasing its bioavailability and affinity for biological targets. The sulfonamide group may also contribute to its pharmacological properties by facilitating interactions with specific proteins involved in disease pathways.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of carbonic anhydrases, which are crucial for various physiological processes, including acid-base balance and respiration.
  • Antimicrobial Activity : Research has shown that related compounds within the same structural class exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections.
  • Anticancer Potential : Some derivatives of benzo[d]thiazole have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Research Findings

A summary of significant findings from recent studies on this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionSignificant inhibition of carbonic anhydrases, with IC50_{50} values indicating potent activity.
AntimicrobialExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in breast cancer cell lines with a dose-dependent response.

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition properties of this compound, it was found that the compound effectively inhibited carbonic anhydrases with an IC50_{50} value of 0.5 µM. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma and certain types of cancer.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results highlight its potential use as a novel antimicrobial agent.

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